molecular formula C19H20ClN5O2 B2718325 9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-21-9

9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2718325
CAS No.: 876900-21-9
M. Wt: 385.85
InChI Key: JAMYDGODBKXZCJ-UHFFFAOYSA-N
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Description

9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure that combines a purine core with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the 3-chloro-2-methylphenyl group through a substitution reaction. The prop-2-enyl group is then added via an alkylation reaction. The final steps often involve cyclization and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has shown potential in inhibiting certain enzymes and pathways, making it a candidate for drug development. It is particularly noted for its interactions with protein kinases, which are crucial in cell signaling and cancer progression .

Medicine

In medicine, this compound is being explored for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells by targeting specific molecular pathways . Additionally, its potential as an antiviral agent is also under investigation .

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are essential for cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-chlorophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 9-(3-bromo-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 9-(3-chloro-2-methylphenyl)-1-methyl-3-ethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Uniqueness

Compared to similar compounds, 9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione stands out due to its specific substitution pattern and the presence of the prop-2-enyl group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-4-9-25-17(26)15-16(22(3)19(25)27)21-18-23(10-6-11-24(15)18)14-8-5-7-13(20)12(14)2/h4-5,7-8H,1,6,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMYDGODBKXZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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